

Synthesis of Prodlure: A Detailed Protocol for Laboratory Applications

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Compound of Interest

Compound Name: *Prodlure*

Cat. No.: *B1679160*

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Abstract

Prodlure, chemically known as (Z)-9-tetradecenyl acetate, is the sex pheromone of the female fall armyworm (*Spodoptera frugiperda*), a significant agricultural pest. Its synthesis in the laboratory is crucial for the development of pest management strategies such as mating disruption and monitoring. This document provides detailed protocols for the chemical synthesis of **Prodlure**, its purification, and subsequent bioassays to confirm its biological activity. The synthesis involves a Wittig reaction to establish the Z-configured double bond, followed by acetylation. Purification is achieved through column chromatography, and the final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS). Biological activity is assessed through electroantennography (EAG) and wind tunnel bioassays, which measure the physiological and behavioral responses of male moths, respectively.

Data Presentation

Table 1: Reagents for Prodlure Synthesis

Step	Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
1. Ylide Preparation	(Nonyl)triphenylphosphonium bromide	467.41	4.67 g	10.0
	Sodium amide (NaNH ₂)	39.01	0.43 g	11.0
	Liquid Ammonia	17.03	~50 mL	-
2. Wittig Reaction	Pentanal	86.13	0.86 g	10.0
	Tetrahydrofuran (THF), anhydrous	72.11	50 mL	-
3. Reduction	Lithium aluminum hydride (LiAlH ₄)	37.95	0.38 g	10.0
	Diethyl ether, anhydrous	74.12	50 mL	-
4. Acetylation	(Z)-9-Tetradecen-1-ol	212.39	2.12 g	10.0
	Acetic anhydride	102.09	1.53 g	15.0
	Pyridine	79.10	1.19 g	15.0
	Dichloromethane (DCM)	84.93	50 mL	-

Table 2: Expected Yields and Purity for Prodlure Synthesis

Step	Product	Expected Yield (%)	Purity (%)
2. Wittig Reaction	(Z)-9-Tetradecene	75-85	>95 (Z-isomer)
3. Reduction	(Z)-9-Tetradecen-1-ol	80-90	>98
4. Acetylation & Purification	(Z)-9-Tetradecenyl acetate (Prodlure)	70-80	>97

Table 3: GC-MS Parameters for Prodlure Analysis

Parameter	Value
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas	Helium
Flow Rate	1 mL/min (constant flow)
Injector Temperature	250°C
Oven Program	80°C (1 min hold), then ramp at 10°C/min to 250°C (10 min hold)
MS Transfer Line	255°C
MS Ion Source	230°C
MS Quadrupole	150°C
Scan Range	30-400 m/z

Table 4: Behavioral Responses of Male Spodoptera frugiperda in Wind Tunnel Bioassay

Behavior	Description
Taking Flight (TF)	Male initiates flight from the release platform.
Orientation Flight (OR)	Male flies upwind towards the pheromone source in a zigzagging pattern.
Half Up-wind to Lure (HW)	Male successfully flies at least half the distance of the wind tunnel towards the lure.
Approaching Lure (APP)	Male flies to within 10 cm of the pheromone source.
Landing on Lure (LA)	Male lands on the pheromone source.

Experimental Protocols

Protocol 1: Synthesis of (Z)-9-Tetradecenyl Acetate (Prodlure)

Step 1: Preparation of the Phosphonium Ylide

- In a flame-dried, three-necked flask under a nitrogen atmosphere, add (nonyl)triphenylphosphonium bromide (10.0 mmol).
- Add approximately 50 mL of liquid ammonia and stir until the phosphonium salt is dissolved.
- Slowly add sodium amide (11.0 mmol) in small portions. A color change to deep orange/red indicates the formation of the ylide.
- Stir the reaction mixture for 1 hour at -33°C (boiling point of ammonia).

Step 2: Wittig Reaction to form (Z)-9-Tetradecene

- Cool a solution of pentanal (10.0 mmol) in 20 mL of anhydrous THF to -78°C.
- Slowly add the aldehyde solution to the ylide solution from Step 1 via a cannula.
- Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction to (Z)-9-Tetradecen-1-ol

This step is shown for completeness; however, a more direct route to the alcohol is often employed, for example, by using a protected ω -hydroxy aldehyde in the Wittig reaction. Assuming the alkene is obtained, a subsequent hydroboration-oxidation would yield the anti-Markovnikov alcohol. A more direct synthesis of the alcohol is often preferred.

Alternative Direct Synthesis of (Z)-9-Tetradecen-1-ol:

A common strategy is to perform the Wittig reaction between (nonyl)triphenylphosphonium bromide and a protected 5-hydroxypentanal. Following the Wittig reaction, deprotection yields (Z)-9-tetradecen-1-ol.

Step 4: Acetylation of (Z)-9-Tetradecen-1-ol

- In a flask, dissolve (Z)-9-tetradecen-1-ol (10.0 mmol) in 50 mL of dichloromethane.
- Add pyridine (15.0 mmol) and cool the mixture to 0°C.
- Slowly add acetic anhydride (15.0 mmol) to the solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with 1M HCl.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification by Column Chromatography

- Prepare a silica gel column using a non-polar eluent such as hexane.
- Dissolve the crude product in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
- Collect fractions and monitor by TLC to identify the fractions containing the pure **Prodlure**.
- Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-9-tetradecenyl acetate as a colorless oil.

Protocol 2: GC-MS Analysis of Synthesized Prodlure

- Prepare a 1 mg/mL solution of the purified **Prodlure** in hexane.
- Inject 1 μ L of the solution into the GC-MS system.
- Run the analysis using the parameters outlined in Table 3.
- Identify the **Prodlure** peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z 254.4) and characteristic fragmentation patterns.

Protocol 3: Electroantennography (EAG) Bioassay

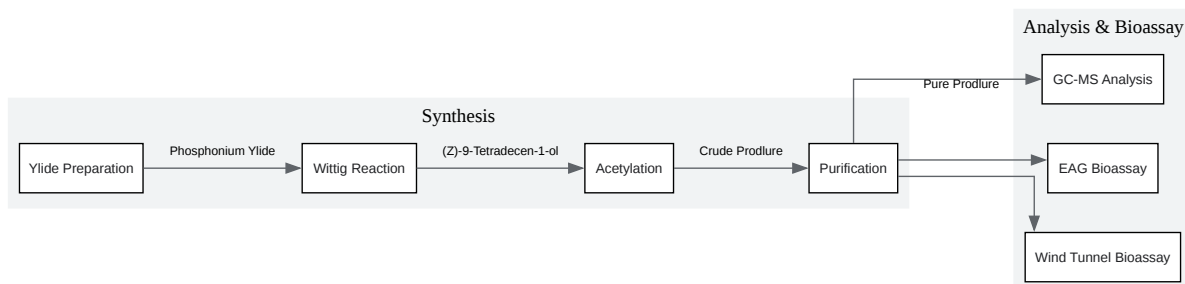
- Insect Preparation: Use 2-3 day old virgin male *Spodoptera frugiperda*. Anesthetize a moth by cooling and carefully excise one antenna at the base.
- Electrode Preparation: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.
- Stimulus Delivery: Prepare serial dilutions of the synthesized **Prodlure** in hexane (e.g., 1 ng/ μ L, 10 ng/ μ L, 100 ng/ μ L). Apply 10 μ L of each dilution onto a filter paper strip.

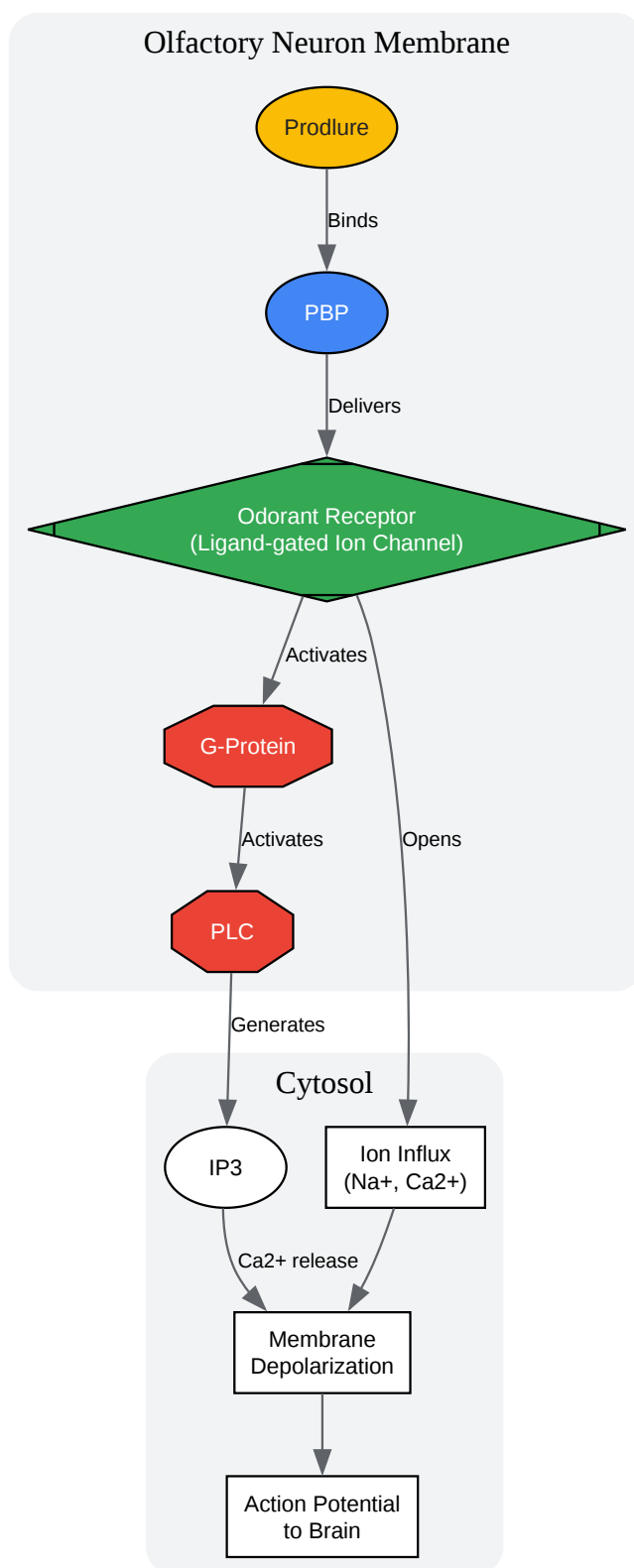
- **Data Acquisition:** Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system. Deliver a puff of charcoal-filtered air through the pipette over the antenna. Record the resulting depolarization of the antennal potential using an EAG amplifier and data acquisition software.
- **Analysis:** Measure the peak amplitude of the EAG response for each stimulus concentration. Plot a dose-response curve to determine the sensitivity of the male moth's antenna to the synthesized **Prodlure**.

Protocol 4: Wind Tunnel Bioassay

- **Wind Tunnel Setup:** Use a wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature ($25 \pm 2^\circ\text{C}$), and humidity ($55 \pm 5\%$). Illuminate the tunnel with dim red light (e.g., 0.3 lux) during the moths' scotophase.^[1]
- **Insect Acclimation:** Place individual 2-3 day old virgin male *Spodoptera frugiperda* in release cages inside the wind tunnel for at least 30 minutes to acclimate.
- **Pheromone Source:** Apply a known amount of synthesized **Prodlure** (e.g., 100 ng) onto a rubber septum or filter paper and place it at the upwind end of the tunnel.
- **Observation:** Release a single male moth at the downwind end of the tunnel and observe its behavior for a set period (e.g., 3-5 minutes).
- **Data Recording:** Record the occurrence and latency of the behaviors listed in Table 4. A video camera can be used for detailed analysis of flight paths.
- **Controls:** Use a solvent-only control to ensure that the observed behaviors are a response to the synthesized pheromone.

Mandatory Visualizations





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References

- 1. researchtrend.net [researchtrend.net]
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